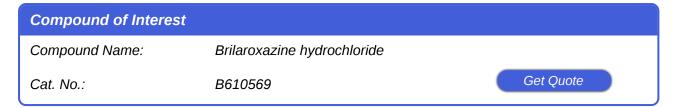


Brilaroxazine Hydrochloride: A Technical Guide to its Molecular Targets and Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilaroxazine hydrochloride (formerly RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development by Reviva Pharmaceuticals.[1] It is a multimodal dopamine and serotonin modulator with a distinct pharmacological profile, acting as a partial agonist at key dopamine and serotonin receptors while antagonizing others.[1][2] This unique mechanism of action suggests potential for broad efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a potentially favorable side-effect profile compared to existing treatments.[1][3] This technical guide provides an in-depth overview of brilaroxazine's molecular targets, binding affinities, functional activities, and the associated signaling pathways. It also includes detailed experimental protocols for the key assays used to characterize this compound.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits.[4] While existing antipsychotics are effective for many patients, they are often associated with significant side effects, such as metabolic disturbances and extrapyramidal symptoms, which can lead to poor patient compliance.[5]



Brilaroxazine has been developed to address these unmet medical needs.[5] It is currently under investigation for the treatment of schizophrenia, with phase III clinical trials underway.[1] The U.S. Food and Drug Administration (FDA) has also granted it orphan drug designation for the treatment of pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF). [1]

This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the molecular pharmacology of **brilaroxazine hydrochloride**.

Molecular Targets and Binding Affinities

Brilaroxazine exhibits a high affinity for a range of dopamine and serotonin receptors. Its binding affinity is quantified by the inhibition constant (K_i), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower K_i value indicates a higher binding affinity.

The table below summarizes the binding affinities of brilaroxazine for its primary molecular targets.

Target Receptor	Binding Affinity (K _i) in nM
Dopamine D ₂ L	0.45[6]
Dopamine D ₂ S	0.28[6]
Dopamine D₃	3.7[6]
Serotonin 5-HT _{1a}	1.5[4]
Serotonin 5-HT _{2a}	2.5[4]
Serotonin 5-HT ₂ B	0.19[4]
Serotonin 5-HT ₇	2.7[4]
Note: K _i values are compiled from multiple	
sources and may vary slightly depending on the	
specific experimental conditions.	



Functional Activity and Signaling Pathways

Brilaroxazine's pharmacological effects are not only determined by its binding affinity but also by its functional activity at the target receptor. It acts as a partial agonist at some receptors and an antagonist at others.

Dopamine D₂ Receptor Partial Agonism

Brilaroxazine is a partial agonist at dopamine D₂ receptors (both D₂L and D₂S isoforms).[6] This means it has a lower intrinsic efficacy than the endogenous full agonist, dopamine. In conditions of high dopaminergic activity (as is hypothesized in the positive symptoms of schizophrenia), brilaroxazine acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas of low dopamine activity (potentially related to negative and cognitive symptoms), it provides a sufficient level of receptor stimulation to improve function. This stabilizing effect on the dopamine system is a hallmark of third-generation antipsychotics.

The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.



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Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT_{1a} Receptor Partial Agonism

Similar to its action at D₂ receptors, brilaroxazine is a partial agonist at serotonin 5-HT_{1a} receptors.[2] The 5-HT_{1a} receptor is also coupled to Gαi/o, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[7] This action is thought to contribute to the anxiolytic and antidepressant effects of some antipsychotics.



Serotonin 5-HT_{1a} Receptor Signaling

Serotonin 5-HT_{2a} Receptor Antagonism

Brilaroxazine acts as an antagonist at 5-HT_{2a} receptors.[2] Blockade of these receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal side effects. The 5-HT_{2a} receptor is coupled to the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC).

Serotonin 5-HT_{2a} Receptor Signaling

Serotonin 5-HT2B and 5-HT7 Receptor Antagonism

Brilaroxazine is also an antagonist at 5-HT₂B and 5-HT₇ receptors.[2] Antagonism at 5-HT₂B receptors may contribute to its safety profile, as activation of this receptor has been associated with cardiac valvulopathy. The 5-HT₇ receptor is coupled to Gαs, which stimulates adenylyl cyclase to increase cAMP production. Antagonism of 5-HT₇ receptors is being investigated for potential pro-cognitive and antidepressant effects.

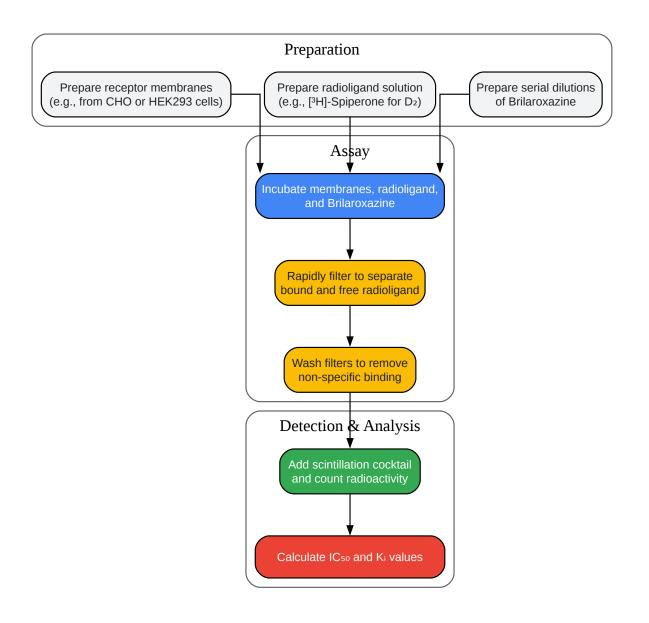
Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profile of brilaroxazine.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (K_i) of brilaroxazine for a specific receptor.





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